LDN 209929 dihydrochloride

Kinase Selectivity Haspin DYRK2

Engineered to resolve selectivity gaps in earlier acridine-based Haspin inhibitors. Unlike LDN-192960 (dual Haspin/DYRK2 inhibitor) or CHR-6494 (unvalidated selectivity), LDN 209929 dihydrochloride provides a verified 180-fold selectivity window over DYRK2 (Haspin IC50=55 nM; DYRK2 IC50=9.9 μM). This enables unambiguous attribution of mitotic phenotypes—chromosome misalignment, spindle abnormalities, altered Aurora B localization—to Haspin inhibition. Supplied as ≥98% HPLC-pure dihydrochloride salt with 100 mM aqueous solubility for accurate dosing. Recommended at 1–10 μM in cell-based assays.

Molecular Formula C17H17ClN2OS.2HCl
Molecular Weight 405.77
Cat. No. B1191896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN 209929 dihydrochloride
Synonyms3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride
Molecular FormulaC17H17ClN2OS.2HCl
Molecular Weight405.77
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LDN 209929 dihydrochloride: A Selective Haspin Kinase Inhibitor for Mitotic Research


LDN 209929 dihydrochloride is a small-molecule inhibitor of Haspin kinase (also known as GSG2), a serine/threonine kinase that phosphorylates Histone H3 at Threonine 3 (H3T3) during mitosis to regulate chromosome alignment and segregation . It belongs to the acridine-based chemical series and is supplied as a dihydrochloride salt (≥98% purity by HPLC) with a molecular weight of 405.77 g/mol . The compound exhibits potent inhibition of Haspin (IC50 = 55 nM) and demonstrates 180‑fold selectivity over the off‑target kinase DYRK2 (IC50 = 9.9 μM) .

Why LDN 209929 dihydrochloride Cannot Be Replaced by Other Haspin or DYRK Inhibitors


Generic substitution among Haspin kinase inhibitors is not feasible because key in‑class compounds exhibit vastly different selectivity profiles. Early acridine‑based inhibitors, such as LDN‑192960, potently inhibit both Haspin (IC50 = 10 nM) and DYRK2 (IC50 = 48 nM), leading to confounding off‑target effects in phenotypic assays . Conversely, the high‑potency Haspin inhibitor CHR‑6494 (IC50 = 2 nM) lacks published kinome‑wide selectivity data and shows cellular antiproliferative effects that may involve additional targets . LDN 209929 dihydrochloride is specifically engineered to resolve this issue by providing a well‑characterized, moderate‑potency Haspin inhibitor with a verified 180‑fold selectivity window over DYRK2, enabling researchers to decouple Haspin‑dependent phenotypes from DYRK2‑mediated signaling . Substituting with less‑selective analogs would compromise experimental reproducibility and data interpretation in mitotic and cell‑cycle studies.

Quantitative Differentiation of LDN 209929 dihydrochloride Against Closest Comparators


Superior Selectivity Over DYRK2: 180‑Fold Window vs. LDN‑192960

LDN 209929 dihydrochloride achieves a 180‑fold selectivity for Haspin over DYRK2 (IC50 Haspin = 55 nM; DYRK2 = 9.9 μM) . In contrast, the parent compound LDN‑192960 exhibits only a 4.8‑fold selectivity (IC50 Haspin = 10 nM; DYRK2 = 48 nM) . This dramatic improvement in selectivity is essential for experiments where DYRK2 inhibition would confound phenotypic readouts.

Kinase Selectivity Haspin DYRK2 Off-Target Profiling

Moderate Haspin Potency Balances Target Engagement with Reduced Cytotoxicity

LDN 209929 dihydrochloride inhibits Haspin with an IC50 of 55 nM , positioning it between the ultra‑potent CHR‑6494 (IC50 = 2 nM) and the more promiscuous LDN‑192960 (IC50 = 10 nM) . The moderate potency of LDN 209929 may mitigate cytotoxicity arising from complete Haspin ablation, which can induce mitotic catastrophe and limit assay windows. While CHR‑6494 achieves maximal target engagement at lower concentrations, its 2 nM IC50 may produce on‑target toxicity that complicates long‑term or sub‑chronic studies.

Haspin Inhibition Mitotic Kinase Phenotypic Screening

Optimized Acridine Scaffold with Enhanced Aqueous Solubility for In Vitro Studies

LDN 209929 dihydrochloride is an optimized analogue of LDN‑192960 that incorporates a chlorine atom on the acridine core and a methoxy group, modifications designed to reduce off‑target DYRK2 inhibition. Supplied as a dihydrochloride salt, LDN 209929 achieves solubility of 33.33 mg/mL in DMSO and is soluble to 100 mM in water . In contrast, the parent LDN‑192960 is less soluble in aqueous buffers, often requiring DMSO stock solutions and potentially precipitating in cell culture media.

Chemical Optimization Solubility Formulation

Validated Target Engagement: Reduction of Histone H3T3 Phosphorylation

In cellular models, LDN 209929 dihydrochloride effectively disrupts the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), the canonical substrate of Haspin kinase . While direct EC50 values in cell‑based assays are not universally reported, the compound at 10 μM concentration reduces H3T3ph levels by >90% in synchronized HeLa cells within 2 hours, as measured by Western blotting. This functional readout confirms on‑target cellular activity and distinguishes LDN 209929 from DNA‑intercalating acridines that induce false‑positive mitotic phenotypes without reducing H3T3ph .

Cellular Target Engagement H3T3 Phosphorylation Mitotic Marker

Recommended Application Scenarios for LDN 209929 dihydrochloride Based on Differentiated Evidence


Decoupling Haspin and DYRK2 Signaling in Mitotic Progression Studies

Use LDN 209929 dihydrochloride to specifically inhibit Haspin in synchronized cell populations while minimizing interference with DYRK2‑regulated pathways. The 180‑fold selectivity window allows researchers to observe mitotic defects—such as chromosome misalignment, spindle abnormalities, and altered Aurora B localization—that are directly attributable to loss of H3T3 phosphorylation, without the confounding effects of DYRK2 inhibition seen with earlier acridine analogs . Recommended concentration range: 1–10 μM in culture medium; verify H3T3ph reduction by immunoblotting or immunofluorescence.

Target Validation and Dose‑Response Profiling in Cancer Cell Panels

Employ LDN 209929 dihydrochloride in dose‑response assays (0.1–50 μM) to assess the dependency of cancer cell lines on Haspin activity. The compound's moderate biochemical potency (IC50 = 55 nM) and high aqueous solubility (100 mM in water) facilitate accurate serial dilution and reduce the risk of compound precipitation during long‑term exposures . This property is particularly valuable when screening large panels of cell lines where differential sensitivity to Haspin inhibition may correlate with genetic backgrounds (e.g., p53 status, chromosomal instability signatures).

Pharmacodynamic Marker Quantification in Time‑Course Experiments

Utilize LDN 209929 dihydrochloride to establish the temporal dynamics of Haspin inhibition and recovery in mitotic cells. Treatment at 10 μM for 1–4 hours reduces H3T3 phosphorylation by >90% in HeLa cells . By monitoring H3T3ph levels via quantitative Western blotting or flow cytometry, researchers can determine the onset and duration of target engagement, enabling precise scheduling of downstream readouts (e.g., chromosome spreads, live‑cell imaging of mitotic progression) and facilitating washout experiments to assess reversibility of Haspin‑dependent phenotypes.

Chemical Biology Tool for Dissecting Haspin‑Dependent Protein Interactions

In combination with proteomic approaches (e.g., co‑immunoprecipitation, proximity labeling), LDN 209929 dihydrochloride can be used to identify proteins whose interaction with chromatin or the chromosomal passenger complex depends on H3T3 phosphorylation. The high selectivity of LDN 209929 over DYRK2 ensures that observed changes in the interactome are Haspin‑specific . Researchers should include LDN‑192960 as a control to verify that any differential interactome changes are due to the improved selectivity profile of LDN 209929.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDN 209929 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.